Comprehensive Technical Guide on 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol: Physical Properties, Chemical Reactivity, and Application Workflows
Comprehensive Technical Guide on 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol: Physical Properties, Chemical Reactivity, and Application Workflows
Executive Summary
In modern synthetic chemistry and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol (CAS: 1426082-77-0) is a highly versatile intermediate characterized by a naphthalene core substituted with an electrophilic pinacol boronic ester (Bpin) at the 7-position and a nucleophilic hydroxyl group at the 2-position[1][2]. This unique 2,7-substitution pattern provides an extended π-conjugation pathway, making it a privileged scaffold in the development of Organic Light-Emitting Diodes (OLEDs), liquid crystal (LC) materials, and fluorescent reactive oxygen species (ROS) probes[3][4].
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and field-proven experimental workflows, designed to empower researchers in drug discovery and materials engineering.
Physicochemical Profiling
Understanding the physical and electronic properties of 7-Bpin-naphthalen-2-ol is essential for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics in cross-coupling reactions. The pinacol ester significantly increases the lipophilicity of the molecule compared to its free boronic acid counterpart, facilitating easier purification via silica gel chromatography[5].
Quantitative Physical and Chemical Data
| Property | Value | Causality / Significance |
| Chemical Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | IUPAC standard identifier[1]. |
| CAS Registry Number | 1426082-77-0 | Unique numerical identifier for regulatory tracking[1][2]. |
| Molecular Formula | C16H19BO3 | Defines the stoichiometric mass[2]. |
| Molecular Weight | 270.14 g/mol | Critical for molarity calculations in catalytic workflows[2]. |
| Monoisotopic Mass | 270.142 Da | Used for high-resolution mass spectrometry (HRMS) validation[5]. |
| Predicted XLogP3 | ~3.0 | Indicates moderate lipophilicity; guides solvent selection (e.g., THF, Dioxane)[5]. |
| SMILES String | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)O | Structural representation for computational modeling[2][5]. |
Chemical Reactivity & Mechanistic Insights
The utility of 7-Bpin-naphthalen-2-ol stems from the orthogonal reactivity of its two functional groups. The hydroxyl group can undergo etherification or triflation, while the Bpin group is primed for transition-metal-catalyzed cross-couplings or oxidative cleavage.
The Stability of the Pinacol Boronic Ester (Bpin)
Unlike free boronic acids, which are prone to protodeboronation and trimerization into boroxines, the pinacol ester (APE) motif exhibits high thermodynamic stability. Cyclic voltammetry studies on similar APEs reveal high oxidation potentials, rendering them highly stable against spontaneous oxidation under ambient conditions[6]. This stability allows for prolonged storage and precise stoichiometric control during complex syntheses.
Suzuki-Miyaura Cross-Coupling Dynamics
The Suzuki-Miyaura reaction is the premier method for constructing C(sp2)-C(sp2) bonds[7]. When utilizing 7-Bpin-naphthalen-2-ol, the mechanism follows a highly orchestrated catalytic cycle:
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Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond of the coupling partner.
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Base Activation & Transmetalation: This is the rate-determining step. The Bpin group must be activated by an exogenous base (e.g., K2CO3 or NaOH) to form an electron-rich, tetrahedral hydroxyboronate complex. This coordination increases the nucleophilicity of the organic moiety, facilitating the transfer of the naphthol group to the Pd(II) center[7][8].
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Reductive Elimination: The diaryl-Pd(II) complex collapses, releasing the cross-coupled biaryl product and regenerating the Pd(0) catalyst[7].
Oxidative Cleavage for ROS Sensing
The empty p-orbital of the boron atom in the Bpin group is highly electrophilic. In the presence of hydrogen peroxide (H2O2) or peroxynitrite, the peroxide anion (HOO⁻) acts as a nucleophile, attacking the boron center. A subsequent 1,2-aryl migration from boron to oxygen cleaves the C-B bond. Hydrolysis of the resulting borate ester yields 2,7-dihydroxynaphthalene. This transformation dramatically alters the electronic push-pull system of the naphthalene core, resulting in a massive "turn-on" fluorescence signal, making it an ideal mechanism for biological ROS probes.
Systems & Workflows Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the transmetalation step.
Caption: Mechanistic pathway of H2O2-mediated oxidative cleavage generating a fluorescent signal.
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Couple the 7-Bpin group with an aryl bromide while preserving the 2-hydroxyl group. Causality: The dppf ligand in Pd(dppf)Cl2 possesses a large bite angle, which sterically accelerates reductive elimination, thereby suppressing unwanted homocoupling. A biphasic solvent system ensures the organic substrates and inorganic base interact efficiently at the solvent interface.
Step-by-Step Methodology:
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Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bpin-naphthalen-2-ol (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv, 1.1 mmol), and anhydrous K2CO3 (2.5 equiv, 2.5 mmol).
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol).
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Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Nitrogen (N2) three times. Reasoning: Oxygen must be excluded to prevent the oxidation of the phosphine ligands and the premature deactivation of the Pd(0) species.
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Solvent Injection: Syringe in 10 mL of a degassed 1,4-dioxane/H2O mixture (4:1 v/v).
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Reaction: Replace the septum with a reflux condenser under N2 flow. Heat the biphasic mixture to 80 °C in an oil bath with vigorous stirring for 12 hours.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled naphthol derivative.
Protocol 2: In Vitro ROS Sensing Assay (H2O2 Detection)
Objective: Utilize the oxidative cleavage of the Bpin group to quantify hydrogen peroxide concentrations. Causality: DMSO is used for the stock solution to prevent premature hydrolysis of the Bpin group. The assay is conducted in a physiological buffer to maintain the pH required for the deprotonation of H2O2 to the reactive HOO⁻ nucleophile.
Step-by-Step Methodology:
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Stock Preparation: Dissolve 7-Bpin-naphthalen-2-ol in anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -20 °C protected from light.
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Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution adjusted to pH 7.4.
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Sample Dilution: Dilute the stock solution into the PBS buffer to achieve a final probe concentration of 10 µM in a 96-well black microplate (100 µL per well).
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Analyte Addition: Add varying concentrations of H2O2 (ranging from 0 to 100 µM) to the respective wells.
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Incubation: Incubate the microplate in the dark at 37 °C for 30 minutes. Reasoning: This timeframe allows the 1,2-aryl migration and subsequent hydrolysis to reach thermodynamic completion.
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Data Acquisition: Read the plate using a fluorescence microplate reader. Set the excitation wavelength (λ_ex) to 330 nm and record the emission (λ_em) at 410 nm. Plot the fluorescence intensity against H2O2 concentration to generate a standard calibration curve.
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- 4. 269409-70-3|4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 1426082-77-0 (C16H19BO3) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01845E [pubs.rsc.org]
